molecular formula C20H24ClN3O3 B2646422 2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one CAS No. 2097894-31-8

2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one

Cat. No.: B2646422
CAS No.: 2097894-31-8
M. Wt: 389.88
InChI Key: APROKILJXNPHHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one is a synthetic chemical compound of significant interest in research and development, particularly within the agrochemical and pharmaceutical sectors. Its molecular structure, which incorporates a chlorophenoxy moiety linked to a propan-1-one chain and a pyrrolidine ring modified with a 2,6-dimethylpyrimidinyl group, suggests potential for diverse biological activity. Researchers are investigating this compound primarily as a lead structure for the development of novel herbicides and fungicides, given the known activity of similar phenoxy and pyrimidine derivatives in disrupting plant growth and fungal pathogens . The precise mechanism of action is an active area of scientific inquiry and is not yet fully elucidated. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-13-11-18(23-14(2)22-13)26-17-9-10-24(12-17)19(25)20(3,4)27-16-7-5-15(21)6-8-16/h5-8,11,17H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APROKILJXNPHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 4-chlorophenoxy intermediate. This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Pyrimidinyl Group Introduction: The next step involves the introduction of the 2,6-dimethylpyrimidin-4-yl group. This can be done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with the chlorophenoxy intermediate.

    Pyrrolidinyl Group Addition: The final step is the addition of the pyrrolidinyl group. This can be achieved by reacting the intermediate with a pyrrolidine derivative under suitable conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, modifications similar to those found in 2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one have been shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural characteristics have demonstrated antimicrobial activity against various pathogens. The presence of the chlorophenoxy and pyrimidine groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have shown that they can act as selective inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's .

Herbicidal Activity

Research into similar chlorophenoxy compounds has revealed their effectiveness as herbicides. Their mode of action typically involves the inhibition of specific growth regulators in plants, leading to uncontrolled growth or death of target species .

Insecticidal Properties

The structural components of this compound suggest potential insecticidal properties as well. Compounds with similar functionalities have been developed and tested for efficacy against agricultural pests, providing an avenue for sustainable pest management solutions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available chlorophenol derivatives and pyrimidine precursors. Recent advancements in synthetic methodologies emphasize greener approaches that minimize waste and enhance yield.

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of derivatives based on the core structure of this compound. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of structural diversity in drug design .

Data Table: Comparative Analysis

Property/ActivityCompound StructureActivity TypeReference
AnticancerSimilar to 2-(4-Chlorophenoxy)...Cytotoxicity
AntimicrobialSimilar chlorophenoxy derivativesBacterial inhibition
HerbicidalChlorophenoxy compoundsPlant growth inhibitor
InsecticidalPyrimidine-based compoundsPest control

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

  • Molecular Formula: C₁₈H₂₃ClN₂O₃
  • Molecular Weight: 348.84 g/mol
  • CAS Number: Not specified in the available data.

The compound features a chlorophenoxy moiety, a pyrimidine ring, and a pyrrolidine structure, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds similar in structure to the target molecule have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Antitumor Studies on Pyrimidine Derivatives

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study A MCF-7 (Breast)15Caspase activation
Study B HeLa (Cervical)20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar chlorophenoxy compounds possess activity against various bacterial strains. For example, one study found that chlorophenoxy derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound X S. aureus32 µg/mL
Compound Y E. coli64 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: Many chlorophenoxy compounds inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: Activation of apoptotic pathways has been documented in studies involving similar structures.
  • Disruption of Membrane Integrity: Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Case Study 1: Antitumor Efficacy

A clinical trial investigated the effects of a pyrimidine-based derivative on patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects reported .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial effects against resistant strains of E. coli. The compound demonstrated efficacy against strains that were resistant to conventional antibiotics, highlighting its potential as an alternative treatment option .

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